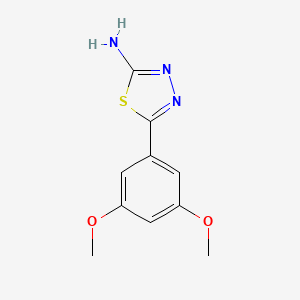

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting intermediate undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazoles.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.

2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with a similar 3,5-dimethoxyphenyl group, used in antimicrobial and antioxidant research.

Uniqueness

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a novel organic compound belonging to the class of thiadiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and modulate receptor activities, leading to diverse biological effects such as:

- Anticancer Activity : Inhibition of cancer cell growth through apoptosis induction.

- Antimicrobial Effects : Disruption of microbial cell membranes leading to cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro tests on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines demonstrated significant anti-proliferative effects. The compound exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .

| Compound | Cell Line | IC50 (µM) | Duration (h) |

|---|---|---|---|

| This compound | LoVo | 2.44 | 48 |

| Other derivatives (e.g., 2g) | MCF-7 | 23.29 | 48 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Inhibition Zones : Various derivatives have been tested against bacterial strains like E. coli and Salmonella typhi, demonstrating effective inhibition at concentrations as low as 500 µg/disk .

Case Studies

- Study on Anticancer Effects : A comparative study involving multiple thiadiazole derivatives found that modifications in the phenyl group significantly affected their anti-proliferative potency. The presence of electron-donating groups such as methoxy was crucial for enhancing activity against cancer cells .

- Toxicity Assessments : Toxicity studies using Daphnia magna indicated that while some derivatives exhibited low lethality at high concentrations (200 µM), others caused significant toxic effects. This highlights the importance of structure-activity relationships in predicting biological outcomes .

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRNOBVWBNAGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(S2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.